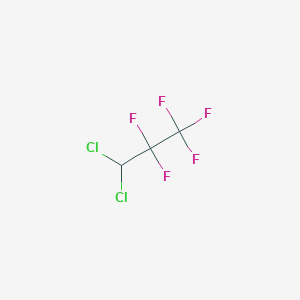

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Description

Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable.

Properties

IUPAC Name |

3,3-dichloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUHYBSXMIJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5, CF3CF2CHCl2 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042027 | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO] | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloropentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

51.1 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density= 1.55 g/ml @ 25 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

240.0 [mmHg], 240 mm Hg at 25 °C | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

422-56-0, 127564-92-5 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2,2,3,3,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0976Z0010M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of HCFC-225ca

Abstract

This technical guide provides a comprehensive examination of the molecular structure and chemical bonding of 3,3-dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to explore the causal relationships between atomic arrangement, bonding characteristics, and macroscopic behavior. We will dissect the molecule's architecture, including its covalent bonding framework, three-dimensional geometry, and the profound influence of its halogen substituents on electron distribution. While precise, experimentally determined structural parameters for HCFC-225ca are not widely published, this guide synthesizes data from analogous halogenated alkanes and fundamental chemical principles to provide a robust and scientifically grounded model of its structure.

Introduction to HCFC-225ca

HCFC-225ca is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅.[1] Its IUPAC name is this compound.[1] Historically, it was used as a solvent and cleaning agent, often in a mixture with its isomer HCFC-225cb, as a replacement for ozone-depleting chlorofluorocarbons (CFCs) like CFC-113.[2] However, due to its own ozone depletion potential, its use has been phased out under the Montreal Protocol. Understanding its molecular structure is crucial for comprehending its chemical reactivity, physical properties, and environmental fate.

The molecule consists of a three-carbon propane backbone. The terminal carbon (C1) is perfluorinated (a trifluoromethyl group, -CF₃), the central carbon (C2) is difluorinated (-CF₂-), and the other terminal carbon (C3) is dichlorinated and bonded to the sole hydrogen atom (-CHCl₂). This asymmetric substitution pattern is key to its properties.

Molecular Architecture and Covalent Framework

The fundamental structure of HCFC-225ca is built upon a scaffold of single covalent bonds. A defining characteristic of alkanes and their derivatives is the sp³ hybridization of the carbon atoms. In HCFC-225ca, all three carbon atoms in the propane chain are sp³ hybridized, forming a sigma (σ) bond framework. This results in a tetrahedral arrangement of electron pairs around each carbon atom, dictating the overall molecular geometry.[3][4]

The connectivity of the atoms is as follows:

-

C1: Bonded to C2 and three fluorine atoms.

-

C2: Bonded to C1, C3, and two fluorine atoms.

-

C3: Bonded to C2, two chlorine atoms, and one hydrogen atom.

Sources

- 1. Give reasons: (i). `C-Cl` bond length in chlorobenzene is shorter than `C-Cl` bond length in `CH_(3)-Cl` (ii). The dipole moment of chlorobenzene is less than of cyclohexyl chloride. (c). `S_(N^(1))` reactions are are accompanied by racemisation is optically active alkyl halides. [allen.in]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon of significant interest in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic underpinnings, experimental protocols, and analytical characterization of three primary synthetic routes: the isomerization of dichloropentafluoropropane isomers, a multi-step synthesis from 2,2,3,3,3-pentafluoro-1-propanol, and the addition of fluorotrichloromethane to tetrafluoroethylene followed by selective hydrogenation. Each pathway is critically evaluated, highlighting the causality behind experimental choices and providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of HCFC-225ca

This compound, designated as HCFC-225ca, is a fluorinated propane derivative with the chemical formula C₃HCl₂F₅. Historically, it has been utilized as a solvent and cleaning agent, particularly as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential (ODP).[1] However, as a hydrochlorofluorocarbon (HCFC), it is classified as a Class II ozone-depleting substance and is subject to phase-out regulations under the Montreal Protocol.[1] Despite its environmental constraints, HCFC-225ca remains a crucial intermediate in the synthesis of next-generation refrigerants and other valuable fluorinated compounds. Its unique physicochemical properties, stemming from the arrangement of chlorine and fluorine atoms, make its selective synthesis a topic of continued interest in the field of organofluorine chemistry. This guide aims to provide a detailed exposition of the established and emerging synthetic methodologies for this important molecule.

Synthetic Pathways to this compound

The synthesis of HCFC-225ca can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired purity, scalability, and economic considerations.

Pathway 1: Isomerization of Dichloropentafluoropropane Isomers

The isomerization of more readily available dichloropentafluoropropane isomers, such as 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), into the desired HCFC-225ca isomer is a prominent synthetic strategy. This approach is predicated on the thermodynamic favorability of HCFC-225ca under certain catalytic conditions.

The isomerization process typically involves the migration of chlorine and/or fluorine atoms along the propane backbone. This is facilitated by the use of Lewis acidic catalysts that can abstract a halide ion to form a carbocation intermediate, which can then rearrange to a more stable configuration before being quenched by the halide ion.

Metal oxides and partially fluorinated aluminum halides are the most commonly employed catalysts for this transformation. Metal oxides offer the advantage of being solid catalysts, which simplifies their separation from the reaction mixture. The choice of catalyst and reaction conditions, particularly temperature, is critical to achieving high selectivity towards HCFC-225ca while minimizing the formation of byproducts through disproportionation or halogen exchange reactions.

Objective: To convert a mixture of HCFC-225aa and HCFC-225cb into HCFC-225ca via gas-phase catalytic isomerization.

Materials:

-

A mixture of HCFC-225aa and HCFC-225cb

-

Metal oxide catalyst (e.g., activated alumina, chromium oxide)

-

Inert gas (e.g., nitrogen)

-

Tubular reactor

-

Temperature controller

-

Condenser

-

Collection vessel

Procedure:

-

Pack a tubular reactor with the chosen metal oxide catalyst.

-

Heat the reactor to the desired temperature (typically in the range of 150-300°C) under a flow of inert gas.

-

Vaporize the starting mixture of HCFC-225 isomers and introduce it into the reactor along with the inert gas stream.

-

Maintain a constant flow rate and temperature to ensure optimal conversion and selectivity.

-

The product stream exiting the reactor is passed through a condenser to liquefy the components.

-

Collect the condensed liquid in a cooled vessel.

-

Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and yield of HCFC-225ca.

Data Summary:

| Parameter | Value | Reference |

| Reaction Temperature | 150 - 290 °C | [2] |

| Catalyst | Metal Oxide | [2] |

| Phase | Gas Phase | [2] |

| Typical Yield of HCFC-225ca | Varies with catalyst and conditions | [2] |

Pathway 2: Multi-Step Synthesis from 2,2,3,3,3-Pentafluoro-1-propanol

This pathway represents a more classical organic synthesis approach, building the target molecule through a series of well-defined reaction steps. While potentially more labor-intensive, it offers a high degree of control over the final product's purity.

The core of this strategy is the conversion of the hydroxyl group of 2,2,3,3,3-pentafluoro-1-propanol into a good leaving group, followed by nucleophilic substitution with a chloride source and subsequent chlorination of the resulting monochlorinated intermediate.

Step 1: Synthesis of 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate

Objective: To convert 2,2,3,3,3-pentafluoro-1-propanol to its corresponding tosylate.

Materials:

-

2,2,3,3,3-Pentafluoro-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,2,3,3,3-pentafluoro-1-propanol in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add p-toluenesulfonyl chloride to the reaction mixture while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding cold aqueous HCl solution.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 1-Chloro-2,2,3,3,3-pentafluoropropane

Objective: To displace the tosylate group with chloride.

Materials:

-

2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the pentafluoropropyl tosylate in DMF in a round-bottom flask.

-

Add an excess of lithium chloride to the solution.

-

Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Carefully remove the solvent by distillation to obtain the volatile 1-chloro-2,2,3,3,3-pentafluoropropane.

Step 3: Chlorination to this compound

Objective: To chlorinate the monochlorinated intermediate to the final product.

Materials:

-

1-Chloro-2,2,3,3,3-pentafluoropropane

-

Chlorine gas (Cl₂)

-

UV lamp

-

Gas-phase reactor or suitable photochemical reactor

Procedure:

-

Set up a gas-phase reactor equipped with a UV lamp.

-

Introduce a stream of 1-chloro-2,2,3,3,3-pentafluoropropane vapor and chlorine gas into the reactor.

-

Irradiate the reaction mixture with UV light to initiate the free-radical chlorination.

-

Control the flow rates and reaction time to optimize the conversion to the dichlorinated product.

-

The product stream is passed through a trap to remove unreacted chlorine and HCl byproduct, followed by a cold trap to collect the crude HCFC-225ca.

-

Purify the product by fractional distillation.

Pathway 3: Reaction of Fluorotrichloromethane (CCl₃F) with Tetrafluoroethylene (CF₂=CF₂) and Subsequent Hydrogenation

This industrial-scale synthesis route involves the telomerization of a C1 and a C2 building block, followed by a selective reduction step.

The first step is a Lewis acid-catalyzed addition of fluorotrichloromethane (CFC-11) across the double bond of tetrafluoroethylene. This reaction forms 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb). The subsequent step is a partial and selective hydrogenation of CFC-215cb to replace one chlorine atom with a hydrogen atom, yielding HCFC-225ca. The selectivity of this hydrogenation is crucial to avoid over-reduction to other products.[3]

Step 1: Synthesis of 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb)

Objective: To synthesize CFC-215cb by the addition of CCl₃F to tetrafluoroethylene.

Materials:

-

Fluorotrichloromethane (CCl₃F)

-

Tetrafluoroethylene (CF₂=CF₂)

-

Lewis acid catalyst (e.g., aluminum chloride, aluminum chlorofluoride)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with the Lewis acid catalyst and CCl₃F.

-

Pressurize the reactor with tetrafluoroethylene.

-

Heat the reactor to the desired temperature (typically 50-150°C) and maintain the pressure.

-

Monitor the reaction progress by pressure drop and/or sampling and GC analysis.

-

After the reaction is complete, cool the reactor and vent any unreacted tetrafluoroethylene.

-

The crude product is recovered and purified by distillation.

Step 2: Partial Hydrogenation of CFC-215cb to HCFC-225ca

Objective: To selectively replace one chlorine atom in CFC-215cb with a hydrogen atom.

Materials:

-

1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb)

-

Hydrogen gas (H₂)

-

Supported palladium catalyst (e.g., Pd on carbon, Pd on alumina)

-

Solvent (optional, e.g., a fluorinated solvent)

-

High-pressure hydrogenation reactor

Procedure:

-

Charge a high-pressure reactor with CFC-215cb, the supported palladium catalyst, and optionally a solvent.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reactor to the reaction temperature (typically 50-150°C) with vigorous stirring.

-

Monitor the hydrogen uptake to follow the reaction progress.

-

Once the stoichiometric amount of hydrogen has been consumed, stop the reaction to prevent over-hydrogenation.

-

Cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.

-

The crude product is purified by fractional distillation to isolate HCFC-225ca.

Data Summary:

| Parameter | Value | Reference |

| Step 1: CCl₃F + TFE | ||

| Catalyst | Aluminum halide | [3] |

| Step 2: Hydrogenation | ||

| Catalyst | Palladium on support | [3] |

| Hydrogen Pressure | Varies | [3] |

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and rigorous characterization to ensure it meets the required specifications for its intended application.

Purification Techniques

Fractional distillation is the primary method for purifying HCFC-225ca from starting materials, byproducts, and other isomers. Due to the close boiling points of some of the isomers, a distillation column with a high number of theoretical plates may be necessary. Other techniques such as preparative gas chromatography can be employed for obtaining highly pure samples for analytical purposes.

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of the synthesized HCFC-225ca.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating HCFC-225ca from other isomers and impurities and for confirming its molecular weight. A non-polar or mid-polar capillary column is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural elucidation. The ¹H NMR spectrum of HCFC-225ca will show a characteristic signal for the single proton, while the ¹⁹F NMR will display distinct signals for the CF₃ and CF₂ groups, with characteristic coupling patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of HCFC-225ca will exhibit strong absorption bands corresponding to the C-F and C-Cl stretching vibrations, providing a unique fingerprint for the molecule.

Characteristic Spectroscopic Data:

| Technique | Key Features |

| GC-MS | Retention time specific to the column and conditions; Mass spectrum shows parent ion and characteristic fragmentation pattern. |

| ¹H NMR | A singlet or multiplet in the region of 6-7 ppm. |

| ¹⁹F NMR | Two distinct multiplets corresponding to the CF₃ and CF₂ groups. |

| FTIR (cm⁻¹) | Strong absorptions in the 1100-1350 cm⁻¹ (C-F stretch) and 650-850 cm⁻¹ (C-Cl stretch) regions.[4] |

Safety, Handling, and Environmental Considerations

This compound is a volatile organic compound and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] As an HCFC, its release into the atmosphere should be minimized due to its ozone-depleting potential. All synthetic procedures should be designed to minimize waste and environmental impact, adhering to the principles of green chemistry.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own merits and drawbacks. The isomerization of other dichloropentafluoropropane isomers offers a direct route but can be challenging in terms of selectivity. The multi-step synthesis from 2,2,3,3,3-pentafluoro-1-propanol provides a high degree of control and purity but is more labor-intensive. The industrial-scale synthesis via the addition of fluorotrichloromethane to tetrafluoroethylene followed by selective hydrogenation is an efficient route for large-scale production. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or manufacturer, including scale, purity, cost, and available resources. This guide has provided a detailed technical overview of these synthetic methodologies to aid in the informed selection and execution of the synthesis of this important fluorinated molecule.

References

Sources

- 1. This compound | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]

- 3. US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 4. From Soil to Spectrum: Decoding the Impact of Nutrient Management Practices and Herbicides using FTIR [arccjournals.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Atmospheric Fate of HCFC-225ca Isomers: A Technical Guide to Ozone Depletion Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrochlorofluorocarbons (HCFCs), once hailed as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs), are now themselves subject to a global phase-out under the Montreal Protocol. This technical guide provides an in-depth examination of the ozone depletion potential (ODP) of the isomers of HCFC-225ca: 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb). We will explore the foundational principles of ODP, the experimental methodologies for its determination, and the specific chemical properties of these isomers that govern their atmospheric lifetimes and, consequently, their impact on the stratospheric ozone layer. This guide is intended to provide researchers and professionals with a comprehensive understanding of the scientific basis for the environmental regulation of these compounds.

Introduction: Ozone Depletion and the Significance of ODP

The stratospheric ozone layer is a critical shield that protects life on Earth by absorbing the majority of the sun's harmful ultraviolet (UV-B) radiation. The discovery of the Antarctic ozone hole in the 1980s brought to light the devastating impact of anthropogenic halogenated compounds, primarily CFCs, on this protective layer. The mechanism of ozone depletion is a catalytic cycle, wherein a single chlorine or bromine atom can destroy thousands of ozone molecules.

The Ozone Depletion Potential (ODP) was developed as a relative measure of a substance's ability to cause ozone degradation. It is a standardized metric that compares the ozone-destroying capacity of a chemical to that of trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0[1]. The ODP of a compound is a function of several factors, including its atmospheric lifetime, the number of chlorine and bromine atoms it contains, and the efficiency of its breakdown in the stratosphere to release these ozone-destroying halogens[1].

HCFCs, including the HCFC-225ca isomers, were developed as alternatives to CFCs because their inclusion of hydrogen atoms makes them more susceptible to degradation in the troposphere, primarily through reaction with the hydroxyl radical (OH)[2]. This shorter atmospheric lifetime generally results in a lower ODP compared to their CFC counterparts[2]. However, as they still contain chlorine, their production and consumption are being phased out globally under the Montreal Protocol[3][4][5].

The HCFC-225ca Isomers: A Comparative Overview

The commercial product known as HCFC-225 is a mixture of two isomers: HCFC-225ca and HCFC-225cb. While they share the same molecular formula (C3HCl2F5), their structural differences lead to distinct physical and chemical properties, including their atmospheric lifetimes and ODPs.

| Property | HCFC-225ca | HCFC-225cb |

| Chemical Name | This compound | 1,3-dichloro-1,1,2,2,3-pentafluoropropane |

| Chemical Formula | CHCl2CF2CF3 | CClF2CF2CHFCl |

| Molecular Weight | 202.94 g/mol | 202.94 g/mol |

| Boiling Point | 51 °C | 56 °C |

| Atmospheric Lifetime | 1.9 years[6][7] | ~5.8 years (calculated) |

| Ozone Depletion Potential (ODP) | 0.025 | 0.033 |

Table 1: Comparative properties of HCFC-225ca and HCFC-225cb isomers.

The difference in the placement of the hydrogen and chlorine atoms between the two isomers has a significant impact on their reactivity with the OH radical, which is the primary determinant of their tropospheric lifetime and, consequently, their ODP.

Experimental Determination of Key Parameters for ODP Calculation

The calculation of a compound's ODP is not a direct measurement but rather a value derived from several experimentally determined parameters. This section details the methodologies used to ascertain these critical values.

Isomer Separation and Quantification: Gas Chromatography (GC)

Causality Behind Experimental Choices: To accurately assess the properties of each isomer, they must first be separated and quantified from their mixture. Gas chromatography is the ideal technique for this purpose due to the difference in boiling points and polarity of the isomers[8]. The choice of the stationary phase is critical; a non-polar or mid-polarity column is generally effective for separating halogenated hydrocarbons, as the separation will be primarily driven by differences in volatility[9][10][11]. A temperature program is employed to ensure sharp peaks and efficient separation of compounds with different boiling points[1][12][13].

Experimental Protocol: GC Separation of HCFC-225ca and HCFC-225cb

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for high sensitivity to halogenated compounds.

-

Column: A capillary column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness) with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (a common mid-polarity phase).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 100 °C.

-

Final hold: Hold at 100 °C for 2 minutes.

-

-

Injector: Split/splitless injector at 250 °C.

-

Detector: FID at 250 °C.

-

Sample Preparation: Dilute the HCFC-225ca/cb mixture in a suitable solvent (e.g., methanol) to a concentration of approximately 100 ppm.

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Identify the peaks corresponding to HCFC-225ca and HCFC-225cb based on their retention times (HCFC-225ca, with its lower boiling point, will elute first). Quantify the relative amounts of each isomer by integrating the peak areas.

Atmospheric Lifetime Determination: Reaction with Hydroxyl Radicals

The primary sink for HCFCs in the troposphere is their reaction with the hydroxyl radical (OH). The rate of this reaction determines the atmospheric lifetime of the compound. This reaction rate constant is typically measured using techniques like flash photolysis or in smog chambers.

Causality Behind Experimental Choices: Flash photolysis is a powerful technique for studying fast gas-phase reactions[5][14]. A short pulse of UV light is used to generate OH radicals from a precursor molecule (e.g., photolysis of H2O2 or O3 in the presence of water). The decay of the OH radical concentration in the presence of the HCFC is then monitored over time, typically by laser-induced fluorescence (LIF)[15][16]. The choice of laser wavelength is critical to selectively photolyze the precursor and excite the OH radical for fluorescence detection without interfering with the HCFC itself[16][17].

Experimental Protocol: Flash Photolysis-Laser Induced Fluorescence

-

Reaction Cell: A temperature-controlled quartz reaction cell.

-

OH Radical Generation: A pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) is used to photolyze a precursor gas (e.g., H2O2 or O3/H2O mixture) to produce OH radicals.

-

OH Radical Detection: A tunable dye laser is used to excite the OH radicals at a specific wavelength (e.g., 282 nm), and the resulting fluorescence at a longer wavelength (e.g., ~309 nm) is detected by a photomultiplier tube.

-

Gas Handling: A flow system is used to introduce known concentrations of the HCFC isomer, the OH precursor, and a buffer gas (e.g., Helium or Nitrogen) into the reaction cell.

-

Procedure: a. The reaction cell is filled with a mixture of the buffer gas, the OH precursor, and a known concentration of the HCFC isomer. b. The photolysis laser is fired to generate a pulse of OH radicals. c. The probe laser is fired at varying time delays after the photolysis pulse, and the OH fluorescence signal is recorded. d. The decay of the OH fluorescence signal over time is fitted to a pseudo-first-order rate equation to determine the rate constant for the reaction between OH and the HCFC isomer. e. The experiment is repeated at different temperatures to determine the Arrhenius parameters for the reaction.

The tropospheric lifetime (τ) of an HCFC with respect to reaction with OH is then calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the temperature-dependent rate constant for the reaction with OH, and [OH] is the globally averaged concentration of the hydroxyl radical in the troposphere.

Stratospheric Photolysis: UV Absorption Cross-Sections

While the primary removal mechanism for HCFCs is in the troposphere, a fraction of these compounds can reach the stratosphere, where they can be broken down by photolysis (absorption of UV radiation), releasing their chlorine atoms. To quantify this, the UV absorption cross-section of the molecule must be determined.

Causality Behind Experimental Choices: The Beer-Lambert law is the fundamental principle behind absorption spectroscopy. By measuring the attenuation of a UV light beam as it passes through a known concentration of the gas, the absorption cross-section can be calculated[14]. A deuterium lamp is a common UV source as it provides a continuous spectrum in the relevant wavelength range for photolysis of many halogenated compounds[3].

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer equipped with a deuterium lamp.

-

Gas Cell: A quartz gas cell of a known path length (e.g., 10 cm).

-

Sample Preparation: The gas cell is filled with a known partial pressure of the pure HCFC isomer, typically diluted with a non-absorbing buffer gas like nitrogen.

-

Procedure: a. The gas cell is evacuated and a reference spectrum (I₀) of the empty cell is recorded. b. The cell is filled with the HCFC sample, and the sample spectrum (I) is recorded over the relevant UV wavelength range (typically 190-300 nm). c. The absorbance (A) is calculated as A = log₁₀(I₀/I). d. The absorption cross-section (σ) at each wavelength (λ) is calculated using the Beer-Lambert law: σ(λ) = A(λ) / (N * l), where N is the number density of the HCFC molecules and l is the path length of the cell. e. The experiment is repeated at different temperatures to simulate stratospheric conditions.

Calculation of the Ozone Depletion Potential (ODP)

The semi-empirical ODP of a compound (X) is calculated relative to CFC-11 using the following formula[4]:

ODP(X) = (τ_X / τ_CFC-11) * (M_CFC-11 / M_X) * (n_Cl(X) / 3) * f_X

Where:

-

τ_X and τ_CFC-11 are the atmospheric lifetimes of compound X and CFC-11, respectively.

-

M_CFC-11 and M_X are the molecular weights of CFC-11 and compound X, respectively.

-

n_Cl(X) is the number of chlorine atoms in compound X.

-

f_X is the fractional chlorine release factor of compound X relative to CFC-11. This factor accounts for the efficiency with which the chlorine atoms are released in the stratosphere.

Worked Example: ODP Calculation for HCFC-225ca

Given:

-

τ_HCFC-225ca = 1.9 years

-

τ_CFC-11 = 45 years

-

M_CFC-11 = 137.37 g/mol

-

M_HCFC-225ca = 202.94 g/mol

-

n_Cl(HCFC-225ca) = 2

-

f_HCFC-225ca ≈ 0.6 (This is an estimated value for illustrative purposes; precise values are determined from complex atmospheric models)

Calculation:

ODP(HCFC-225ca) = (1.9 / 45) * (137.37 / 202.94) * (2 / 3) * 0.6 ODP(HCFC-225ca) ≈ 0.042 * 0.677 * 0.667 * 0.6 ODP(HCFC-225ca) ≈ 0.011

(Note: This calculated value is for illustrative purposes. The officially accepted ODP of 0.025 is derived from more complex atmospheric models that consider the full spatial and temporal distribution of atmospheric parameters.)

The Catalytic Ozone Depletion Cycle

Once in the stratosphere, HCFCs can be photolyzed by UV radiation, releasing chlorine atoms. A single chlorine atom can then participate in a catalytic cycle that destroys ozone.

The net result of this cycle is the conversion of an ozone molecule (O₃) and an oxygen atom (O) into two oxygen molecules (O₂), with the chlorine atom being regenerated to continue the process.

Conclusion and Future Outlook

The study of the ozone depletion potential of HCFC-225ca isomers provides a clear example of the structure-activity relationships that govern the environmental impact of halogenated hydrocarbons. While their shorter atmospheric lifetimes make them less damaging to the ozone layer than the CFCs they replaced, their non-zero ODP necessitates their eventual phase-out under the Montreal Protocol. The experimental and computational methodologies detailed in this guide form the scientific bedrock upon which such international environmental policies are built. As the search for new refrigerants, solvents, and other industrial chemicals continues, a thorough understanding of these principles will be essential for the development of truly sustainable and environmentally benign alternatives.

References

- A. R. Ravishankara, A. A. Turnipseed, N. R. Jensen, S. Barone, M. Mills, C. J. Howard, and S. Solomon, "Do Hydrofluorocarbons Destroy Stratospheric Ozone?," Science 263, no. 5143 (1994): 71-75.

-

BIPM, "How to Implement the New Absorption Cross-Section for Ozone Concentration Measurements," 2024. [Link]

- D. A. Fisher, C. H. Hales, D. L. Filkin, M. K. W. Ko, N. D. Sze, P. S. Connell, D. J. Wuebbles, I. S. A. Isaksen, and F.

- G. S. Tyndall, J. J. Orlando, T. J. Wallington, M. D. Hurley, and J. C. Ball, "Rate Coefficients for the Gas-Phase Reaction of the Hydroxyl Radical with CH2=CHF and CH2=CF2," The Journal of Physical Chemistry A 114, no. 16 (2010): 5289-96.

-

Montreal Protocol on Substances that Deplete the Ozone Layer, United Nations Environment Programme. [Link]

- S. A. Montzka, M. McFarland, S. O. Andersen, B. R. Miller, D. W. Fahey, B. D. Hall, L. Hu, C. Siso, and J. W. Elkins, "Recent Increases in Global HFC-23 Emissions," Geophysical Research Letters 42, no. 20 (2015): 8651-59.

- S. P. Sander et al.

- Spivakovsky, C. M., et al. "Tropospheric OH and the lifetimes of hydrochlorofluorocarbons.

- V. L. Orkin, and S. D. Kazyzov, "Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques," Journal of Analytical Chemistry 64, (2009): 1198-1208.

-

Phenomenex, "GC Temperature Programming—10 Things You Absolutely Need to Know." [Link]

- R. Atkinson, D. L. Baulch, R. A. Cox, J. N. Crowley, R. F. Hampson Jr, R. G. Hynes, M. E. Jenkin, M. J. Rossi, and J. Troe, "Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume I - Gas Phase Reactions of Ox, HOx, NOx and SOx Species," Atmospheric Chemistry and Physics 4, no. 6 (2004): 1461-1738.

-

Restek, "Guide to GC Column Selection and Optimizing Separations." [Link]

- S. Schauffler, W. Pollock, E. Atlas, L. Heidt, and J. Gille, "Atmospheric Distributions of HCFC-141b," Geophysical Research Letters 22, no. 7 (1995): 819-22.

- T. Gierczak, R. K. Talukdar, J. B. Burkholder, R. W. Portmann, J. S. Daniel, S. Solomon, and A. R. Ravishankara, "Atmospheric Fate of CF3OH," The Journal of Physical Chemistry A 101, no. 17 (1997): 3125-31.

- T. J. Wallington, M. D. Hurley, J. C. Ball, and M. E. Jenkin, "Atmospheric Chemistry of HFC-236fa: Reaction with OH Radicals and IR Spectrum," Chemical Physics Letters 211, no. 1 (1993): 41-47.

- Vollmer, M. K., et al. "Atmospheric abundances, trends and emissions of CFC-216ba, CFC-216ca and HCFC-225ca." Atmospheric Chemistry and Physics 15.1 (2015): 421-433.

-

Y-LASER, "Flash photolysis." [Link]

-

U.S. Environmental Protection Agency, "Technical Overview of Volatile Organic Compounds." [Link]

-

U.S. Environmental Protection Agency, "Method TO-14A: Determination of Volatile Organic Compounds (VOCs) in Ambient Air Using Specially Prepared Canisters with Subsequent Analysis by Gas Chromatography." [Link]

-

U.S. Environmental Protection Agency, "Ozone-Depleting Substances." [Link]

-

Trinity Consultants, "Accidental Releases Analysis for Toxic Aqueous Solutions Paper No. 98-TP50A.05." [Link]

- R. Atkinson, "Kinetics of the Gas-Phase Reactions of OH Radicals with CHF2Cl, CF2Cl2, CFCl3, and H2 over the Temperature Range 297–434 °K," The Journal of Chemical Physics 63, no. 5 (1975): 1857-60.

- T. J. Wallington, and O. J. Nielsen, "Rate Constants for the Reactions of OH Radical with the (E)/(Z) Isomers of CF3CF=CHCl and CHF2CF=CHCl," Chemical Physics Letters 222, no. 1-2 (1994): 67-72.

-

U.S. Environmental Protection Agency, "40 CFR Part 59 -- National Volatile Organic Compound Emission Standards for Consumer and Commercial Products." [Link]

-

LCGC International, "Stationary Phase Selectivity: The Chemistry Behind the Separation." [Link]

- J. W.

- Harrison, J. J., et al. "New infrared absorption cross sections of difluoromethane (HFC-32) for atmospheric remote sensing.

-

Agilent, "Optimizing the GC Temperature Program." [Link]

- J. Orphal, and K. Chance, "Ultraviolet and visible absorption cross-sections for HITRAN," Journal of Quantitative Spectroscopy and Radiative Transfer 82, no. 1-4 (2003): 491-504.

-

Forschungszentrum Jülich, "Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released." [Link]

- M. S. Kim, J. H. Park, and S. M. Lee, "An Experimental Study on Measurement of OH Radical Concentration in Flame by Laser Absorption Spectroscopy of Near-Infrared Region," Journal of the Korean Society of Combustion 23, no. 4 (2018): 1-7.

- M. A. Ali, M. A. Al-Ghouti, and G. A. Al-Laham, "Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC," Heliyon 6, no. 11 (2020): e05454.

-

U.S. Environmental Protection Agency, "EPA Air Method, Toxic Organics - 15 (TO-15): Determination of Volatile Organic." [Link]

-

Agency for Toxic Substances and Disease Registry, "7. Analytical Methods." [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 3. ozone.unep.org [ozone.unep.org]

- 4. digitallibrary.un.org [digitallibrary.un.org]

- 5. Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released [fz-juelich.de]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. vurup.sk [vurup.sk]

- 9. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]

- 10. quora.com [quora.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 13. agilent.com [agilent.com]

- 14. Y-LASER [en.yi-laser.com]

- 15. On the electrophilicity of hydroxyl radical: a laser flash photolysis and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ursi.org [ursi.org]

- 17. An Experimental Study on Measurement of OH Radical Concentration in Flame by Laser Absorption Spectroscopy of Near-Infrared Region [jkosco.org]

An In-Depth Toxicological Guide to 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Toxicological Landscape of a CFC Alternative

3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) emerged as a transitional replacement for chlorofluorocarbons (CFCs), which were phased out under the Montreal Protocol due to their detrimental effects on the stratospheric ozone layer.[1][2] As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comprehensive overview of the toxicological studies on HCFC-225ca, offering insights into its hazardous properties and the experimental methodologies used for their assessment. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound or similar halogenated hydrocarbons in their work.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₃HCl₂F₅ |

| Molecular Weight | 202.94 g/mol |

| Appearance | Colorless, odorless liquid[3] |

| Boiling Point | 51.1 °C |

| Vapor Pressure | 39.7 kPa at 25 °C |

| Water Solubility | Slightly soluble[4] |

| Octanol-Water Partition Coefficient (log Kow) | 3.2 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: As a volatile compound, the primary route of exposure to HCFC-225ca is through inhalation.[10] Due to its lipophilic nature, it is expected to be rapidly absorbed from the lungs into the systemic circulation.

Distribution: Following absorption, HCFC-225ca is likely to distribute to various tissues, with a preference for lipophilic tissues such as adipose tissue.

Metabolism: The metabolism of HCFCs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10] By analogy to other chlorinated ethanes, it is predicted that HCFC-225ca undergoes oxidative metabolism.[5] Studies on HCFC-225ca have shown an increase in cytochrome P-450 and beta-oxidation activities in male rats following subchronic exposure, suggesting that the compound induces its own metabolism.[10] The specific metabolic pathways and the identity of the resulting metabolites for HCFC-225ca have not been fully elucidated in the available literature.

Excretion: The excretion of HCFCs and their metabolites is expected to occur primarily through urine and exhaled air.

Toxicological Endpoints

A range of toxicological studies have been conducted to evaluate the potential hazards of HCFC-225ca. These studies have primarily focused on inhalation exposure, reflecting the most likely route of human contact.

Acute Toxicity

Acute inhalation studies in rats have established the median lethal concentration (LC50) for HCFC-225ca. These studies are crucial for understanding the immediate dangers of high-level, short-term exposures.

| Species | Exposure Duration | LC50 (males and females combined) | Reference |

| Rat | 4 hours | 37,300 ppm | [10] |

At near-lethal concentrations, HCFC-225ca induces narcotic-like effects, including prostration, incoordination, and reduced motor activity.[10] These signs are typically transient and resolve shortly after cessation of exposure.[10] Histopathological examination of the liver in animals exposed to high concentrations revealed an increase in mitotic figures, vacuolation of hepatocytes, and fluid-filled, congested hepatic sinusoids.[10]

Subchronic Toxicity

Subchronic inhalation studies provide insights into the effects of repeated, lower-level exposures over a longer duration. In a 4-week study, male and female rats were exposed to HCFC-225ca at concentrations of 0, 50, 500, or 5000 ppm for 6 hours a day, 5 days a week.[10] The key findings from this study include:

-

Clinical Signs: Narcotic-like and irritant effects were observed during exposure.[10]

-

Clinical Chemistry: A dose-related decrease in cholesterol and triglycerides was observed, with males being more affected than females.[10]

-

Organ Weights: Increases in liver weight were observed in most male and female rats exposed to the compound.[10]

-

Histopathology: The increase in liver weight in male rats was consistent with microscopic evidence of hepatocyte hypertrophy.[10] No hepatocyte enlargement was observed in female rats.[10]

-

Enzyme Induction: Increases in cytochrome P-450 and beta-oxidation activities were also observed in male rats, indicating an induction of metabolic enzymes in the liver.[10]

Genotoxicity

The genotoxic potential of HCFC-225ca has been evaluated in a battery of tests. Genotoxicity assays are critical for identifying substances that can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.

| Assay | System | Metabolic Activation (S-9) | Result | Reference |

| Chromosomal Aberration | Human Lymphocytes | Without | Clastogenic (caused chromosomal breakage) | [10] |

| Chromosomal Aberration | Human Lymphocytes | With | No increase in aberrant cells | [10] |

These findings suggest that HCFC-225ca has the potential to be clastogenic in the absence of metabolic activation. Further details on other genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and in vivo micronucleus tests, are not extensively detailed in the readily available literature.

Carcinogenicity

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential of a substance to interfere with reproductive function and to cause harm to a developing organism. While a safety data sheet alludes to a NITE GHS classification for reproductive toxicity for a related compound, specific two-generation reproductive toxicity or developmental toxicity (teratogenicity) studies for HCFC-225ca are not detailed in the available literature.[11][12] Studies on other hydrofluorocarbons have shown a range of effects, but direct extrapolation to HCFC-225ca is not scientifically valid without specific data.[13]

Cardiac Sensitization

A critical toxicological endpoint for many halogenated hydrocarbons is their potential to sensitize the myocardium to the arrhythmogenic effects of epinephrine (adrenaline). This can lead to potentially fatal cardiac arrhythmias.

In a cardiac sensitization study in dogs, a blend of HCFC-225ca and its isomer HCFC-225cb (45%/55%) produced a cardiac sensitization response at an exposure concentration of 15,000 ppm.[10] This indicates that at high concentrations, HCFC-225ca can increase the risk of cardiac arrhythmias, particularly in situations of stress or excitement where adrenaline levels are elevated.

Mechanisms of Toxicity

Understanding the molecular mechanisms by which a chemical exerts its toxic effects is crucial for risk assessment and the development of potential mitigation strategies.

Hepatotoxicity

The observed liver effects of HCFC-225ca, such as hepatocyte hypertrophy and the induction of cytochrome P-450 and beta-oxidation, point towards a mechanism involving the metabolic activation of the compound in the liver.[10] The induction of CYP enzymes can lead to an increased production of reactive metabolites, which can cause cellular damage and oxidative stress. The increase in beta-oxidation activity may also contribute to changes in lipid metabolism, consistent with the observed decreases in cholesterol and triglycerides.[10]

Cardiac Sensitization

The mechanism of cardiac sensitization by halogenated hydrocarbons is thought to involve the disruption of normal cardiac electrophysiology. These compounds can interfere with the function of ion channels in cardiac muscle cells, altering the cardiac action potential and increasing the susceptibility to arrhythmias induced by catecholamines like epinephrine.

Human Health Risk Assessment

While there is a lack of specific human case reports or epidemiological studies for HCFC-225ca, the toxicological data from animal studies are used to establish occupational exposure limits (OELs) to protect workers. Regulatory bodies and organizations like the American Conference of Governmental Industrial Hygienists (ACGIH) provide recommendations for Threshold Limit Values (TLVs) based on the available toxicity data. For a commercial mixture of HCFC-225ca/cb, a workplace exposure limit has been recommended.[1]

Experimental Protocols: A Methodological Framework

The toxicological studies cited in this guide are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the typical methodologies for key toxicological assessments.

Acute Inhalation Toxicity Study (Following OECD TG 403)

-

Test Animals: Young adult rats of a standard laboratory strain are used. Both males and females are included in the study.

-

Exposure: Animals are exposed to the test substance as a vapor for a fixed period, typically 4 hours.[10] A range of concentrations is used to determine a dose-response relationship.

-

Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Collection: Mortality is recorded, and the LC50 value with confidence intervals is calculated. Body weights are recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.

-

Histopathology: Microscopic examination of major organs and any tissues with gross lesions is performed.

Subchronic Inhalation Toxicity Study (Following OECD TG 413)

-

Test Animals: Rats are typically used. Groups of animals of each sex are exposed to different concentrations of the test substance.

-

Exposure: Animals are exposed for 6 hours per day, 5-7 days per week, for a period of 90 days.

-

In-life Observations: Detailed clinical observations are made daily. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD TG 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S-9 fraction from rat liver).

-

Endpoint: The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Test (Following OECD TG 473)

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes, are used.[10]

-

Procedure: The cells are exposed to the test substance for a defined period, both with and without a metabolic activation system.

-

Analysis: After treatment, the cells are harvested, and the chromosomes are prepared for microscopic examination. The number and types of chromosomal aberrations (e.g., breaks, gaps, exchanges) are scored.

-

Interpretation: A significant, dose-related increase in the number of cells with chromosomal aberrations indicates that the substance is clastogenic.

Sources

- 1. ozone.unep.org [ozone.unep.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quant667-spph.sites.olt.ubc.ca [quant667-spph.sites.olt.ubc.ca]

- 7. fda.gov [fda.gov]

- 8. oiccpress.com [oiccpress.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-year and lifetime toxicity and carcinogenicity studies of ozone in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. chm.pops.int [chm.pops.int]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of HCFC-225ca in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon that has seen use as a cleaning solvent and refrigerant. Understanding the solubility of HCFC-225ca in a diverse range of organic solvents is crucial for its application in chemical synthesis, formulation development, and for assessing its environmental distribution and fate. This document delves into the theoretical principles governing its solubility, presents a comprehensive compilation of solubility data, and offers a detailed experimental protocol for its determination. The content is tailored for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the physicochemical properties of halogenated hydrocarbons.

Introduction: The Physicochemical Profile of HCFC-225ca

This compound, commonly known as HCFC-225ca, is a volatile organic compound with the chemical formula C₃HCl₂F₅. It is one of two isomers of dichloropentafluoropropane, the other being HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). Commercially, HCFC-225 has often been available as a mixture of these two isomers, with AK-225 being a notable trade name.

HCFC-225ca was developed as a replacement for chlorofluorocarbons (CFCs), such as CFC-113, which were phased out under the Montreal Protocol due to their high ozone depletion potential (ODP).[1][2] While HCFCs have a significantly lower ODP than CFCs, they are not entirely benign and have been subject to a phase-out schedule themselves in developed and developing countries.[3]

The utility of HCFC-225ca as a solvent stems from its unique combination of properties, including low surface tension, non-flammability, and a boiling point suitable for vapor degreasing applications. A thorough understanding of its solubility in various organic solvents is paramount for optimizing its use in any remaining niche applications, for developing effective recycling and disposal methods, and for modeling its behavior in the environment.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces at play. The dissolution of HCFC-225ca in an organic solvent is a thermodynamic process driven by the change in Gibbs free energy of the system.

2.1. Intermolecular Interactions

The molecular structure of HCFC-225ca, with its carbon-chlorine and carbon-fluorine bonds, imparts a degree of polarity to the molecule. The primary intermolecular forces that dictate its solubility are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and are the primary attractive forces in non-polar systems.

-

Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms and the carbon atoms creates permanent dipoles in the HCFC-225ca molecule. These dipoles can interact with the dipoles of polar solvent molecules, leading to favorable dissolution.

HCFC-225ca is not a hydrogen bond donor and is a very weak hydrogen bond acceptor. Therefore, its solubility in highly polar, protic solvents that form strong hydrogen bond networks, such as water, is limited.[4] Conversely, it is expected to be more soluble in non-polar and polar aprotic solvents where dipole-dipole and dispersion forces are the dominant modes of interaction.

2.2. Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, several thermodynamic models can be employed to predict the solubility of refrigerants like HCFC-225ca in organic solvents.

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the cohesive energy density of a substance. The closer the solubility parameters of the solute and solvent, the more likely they are to be miscible.

-

Equations of State (EoS): Models such as the Peng-Robinson or Soave-Redlich-Kwong EoS can be used to describe the phase behavior of fluid mixtures, including the solubility of a gas in a liquid. For complex systems like refrigerant-oil mixtures, more advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) may be employed.

-

Henry's Law: For sparingly soluble gases, Henry's Law states that the amount of dissolved gas in a liquid is proportional to its partial pressure above the liquid. The proportionality constant is known as the Henry's Law constant, which is specific to the solute-solvent pair and temperature.

Quantitative Solubility of HCFC-225ca in Organic Solvents

The following table presents a comprehensive overview of the solubility of HCFC-225ca in a wide array of organic solvents at 25°C. This data is compiled from a publicly available, non-peer-reviewed source and should be considered as a valuable starting point for research and development activities.[5] For critical applications, experimental verification is strongly recommended.

Table 1: Solubility of HCFC-225ca in Various Organic Solvents at 25°C [5]

| Solvent Class | Solvent Name | Chemical Formula | Solubility (g/L) |

| Alcohols | Methanol | CH₄O | 251.9 |

| Ethanol | C₂H₆O | 145.48 | |

| n-Propanol | C₃H₈O | 81.54 | |

| Isopropanol | C₃H₈O | 86.07 | |

| n-Butanol | C₄H₁₀O | 66.26 | |

| Isobutanol | C₄H₁₀O | 53.91 | |

| sec-Butanol | C₄H₁₀O | 70.56 | |

| tert-Butanol | C₄H₁₀O | 98.56 | |

| n-Pentanol | C₅H₁₂O | 63.45 | |

| Ketones | Acetone | C₃H₆O | 418.09 |

| 2-Butanone (MEK) | C₄H₈O | 190.47 | |

| Cyclohexanone | C₆H₁₀O | 184.95 | |

| Methyl Isobutyl Ketone (MIBK) | C₆H₁₂O | 97.07 | |

| Esters | Methyl Acetate | C₃H₆O₂ | 164.27 |

| Ethyl Acetate | C₄H₈O₂ | 133.86 | |

| n-Propyl Acetate | C₅H₁₀O₂ | 100.48 | |

| Isopropyl Acetate | C₅H₁₀O₂ | 90.1 | |

| n-Butyl Acetate | C₆H₁₂O₂ | 77.83 | |

| Hydrocarbons | n-Hexane | C₆H₁₄ | 24.73 |

| Cyclohexane | C₆H₁₂ | 46.47 | |

| n-Heptane | C₇H₁₆ | 36.67 | |

| Toluene | C₇H₈ | 85.59 | |

| Ethylbenzene | C₈H₁₀ | 54.4 | |

| o-Xylene | C₈H₁₀ | 100.18 | |

| m-Xylene | C₈H₁₀ | 71.53 | |

| p-Xylene | C₈H₁₀ | 59.95 | |

| Ethers | Diethyl Ether | C₄H₁₀O | 184.75 |

| Tetrahydrofuran (THF) | C₄H₈O | 342.41 | |

| 1,4-Dioxane | C₄H₈O₂ | 247.92 | |

| Methyl tert-Butyl Ether (MTBE) | C₅H₁₂O | 109.84 | |

| Chlorinated | Dichloromethane | CH₂Cl₂ | 198.63 |

| Solvents | Chloroform | CHCl₃ | 106.68 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 194.07 | |

| Tetrachloromethane | CCl₄ | 24.87 | |

| Amides | N,N-Dimethylformamide (DMF) | C₃H₇NO | 752.11 |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 618.97 | |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 598.49 | |

| Nitriles | Acetonitrile | C₂H₃N | 195.1 |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1363.48 |

Experimental Protocol for Solubility Determination